molecular formula C9H20N2 B1424080 N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine CAS No. 807297-46-7

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine

Cat. No. B1424080
CAS RN: 807297-46-7
M. Wt: 156.27 g/mol
InChI Key: OTGQOYFNOJVJLS-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine, also known as NMPEA, is a synthetic organic compound that has a variety of applications in the scientific research field. It is a derivative of piperidine and has a molecular weight of 131.21 g/mol. NMPEA is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It is used in a variety of research applications due to its unique properties and chemical structure.

Scientific Research Applications

DNA Binding and Nuclease Activity Studies

Cu(II) complexes with ligands, including N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine derivatives, exhibit significant DNA binding properties and DNA cleavage activity. These complexes show potential for use in cancer treatment due to their low toxicity and ability to induce structural changes in DNA (Kumar et al., 2012).

Chiral Ligand Synthesis

This compound derivatives have been used in the synthesis of chiral, conformationally mobile ligands. These ligands form pseudo C3-symmetric complexes with metal ions, contributing to advancements in asymmetric synthesis and chiral technology (Canary et al., 1998).

Enantioselective Conjugate Addition

These derivatives play a role in enantioselective conjugate addition to cyclic enones, offering up to 97% e.e. This process is vital in producing chiral compounds, which are essential in pharmaceuticals and fine chemicals (Rossiter et al., 1991).

Corrosion Inhibition

Cadmium(II) Schiff base complexes with this compound derivatives have shown corrosion inhibition properties on mild steel, revealing a bridge between coordination chemistry and materials engineering (Das et al., 2017).

Synthesis of 2-(Substituted Amino)-3,3-Dialkylchromanones

These derivatives have been used in the synthesis of 2-alkylamino-3,3-dialkylchroman-4-ols, contributing to the development of new organic compounds with potential applications in medicinal chemistry (Dean et al., 1982).

Palladium Catalyzed N-Oxidation

In the study of N-Oxidation of Naratriptan, this compound derivatives have been used, providing insights into the reaction mechanisms and kinetic modeling in pharmaceutical chemistry (Shankarlingaiah et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-Methyl-2-(1-methyl-3-piperidinyl)-1-ethanamine is the chemokine receptor CXCR4 . This receptor plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis.

Mode of Action

This compound interacts with its target, the CXCR4 receptor, by binding to it . This binding can lead to various changes in the cellular processes, depending on the specific context and the downstream signaling pathways activated.

Biochemical Pathways

Given its target, it is likely to influence pathways related to immune response and inflammation . The downstream effects of these pathways can vary widely, from changes in cell migration and proliferation to alterations in gene expression.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. For instance, in the context of diseases involving the CXCR4 receptor, this compound could potentially alter disease progression by modulating immune response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the CXCR4 receptor .

properties

IUPAC Name

N-methyl-2-(1-methylpiperidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-10-6-5-9-4-3-7-11(2)8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQOYFNOJVJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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